![molecular formula C22H16ClFN2O3S B6514766 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687582-17-8](/img/structure/B6514766.png)
6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16ClFN2O3S and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is 442.0554194 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitor for SARS-CoV-2 Protease
The compound F6548-1268 has been identified as a promising inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . The compound demonstrated stable hydrogen bonds with amino acids His41 and Thr62, and recorded a binding energy of -65.72 kcal/mol in Molecular Mechanics Generalized Born Surface Area (MMGBSA) simulations .
Neurodegenerative Disease Treatment
The compound has potential applications in the treatment of neurodegenerative diseases. It was found to be a competitive inhibitor of Kynurenine-3-Monooxygenase (KMO), a target for the treatment of neurological disorders . The compound was predicted to be blood-brain barrier permeable and avoid the production of hydrogen peroxide, making it a valuable hit compound for further drug property optimization .
Mécanisme D'action
Target of Action
AKOS001767315, also known as F6548-1268 or 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) .
Mode of Action
The compound acts by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF . By inhibiting these enzymes, AKOS001767315 stabilizes the HIF proteins, allowing them to translocate to the nucleus and activate the transcription of genes involved in erythropoiesis and iron metabolism .
Biochemical Pathways
The stabilization of HIF leads to the transcription of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This results in an increase in hemoglobin levels, which can help to alleviate the symptoms of anemia . Additionally, HIF activation also leads to the transcription of genes involved in iron metabolism, promoting iron absorption and utilization .
Pharmacokinetics
The pharmacokinetics of AKOS001767315 involve its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable, making it convenient for administration
Result of Action
The action of AKOS001767315 leads to an increase in the production of red blood cells and an improvement in iron utilization . This can result in an increase in hemoglobin levels, helping to alleviate the symptoms of anemia in patients with chronic kidney disease .
Propriétés
IUPAC Name |
6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O3S/c1-12-18-20(28)26(17-8-6-15(23)7-9-17)22(29)25(21(18)30-19(12)13(2)27)11-14-4-3-5-16(24)10-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBNRHGDRGCUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-3-(4-chlorophenyl)-1-(3-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.